![molecular formula C10H6ClN3S B14011541 4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
The synthesis of 4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thienopyrimidine derivatives .
Scientific Research Applications
4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine is unique due to its specific substitution pattern and the presence of both chlorine and amine functional groups. Similar compounds include:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core but lack the chlorine and amine substitutions.
Benzo[4,5]thieno[3,2-d]pyrimidine derivatives: These derivatives may have different substituents, such as alkyl or aryl groups, which can alter their biological activity and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H6ClN3S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
4-chloro-[1]benzothiolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C10H6ClN3S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H,(H2,12,13,14) |
InChI Key |
BWBVSOAFELLNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)

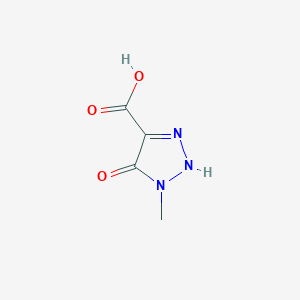
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
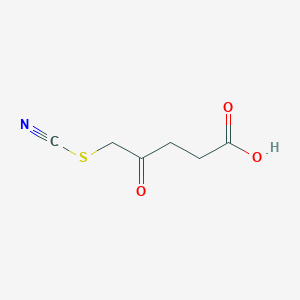
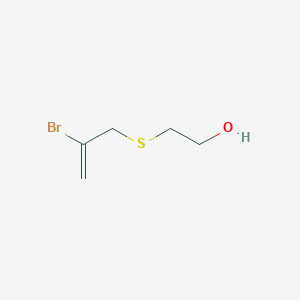
![2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione](/img/structure/B14011499.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)

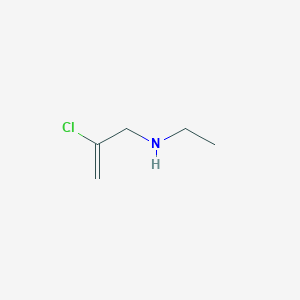
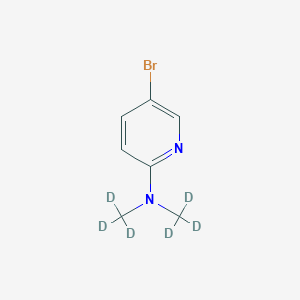
![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)

